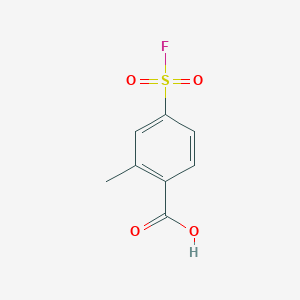
4-(Fluorosulfonyl)-2-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Fluorosulfonyl)benzoic acid is a xenobiotic substrate analogue . Xenobiotics are foreign substances that are not naturally produced by an organism and can be harmful .
Synthesis Analysis
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Molecular Structure Analysis
The molecular formula of 4-(Fluorosulfonyl)benzoic acid is C7H5FO4S . It has an average mass of 204.176 Da and a monoisotopic mass of 203.989258 Da .Chemical Reactions Analysis
Sulfonyl fluorides are known to modify not only reactive serines (resulting in their common use as protease inhibitors), but also context-specific threonine, lysine, tyrosine, cysteine, and histidine residues .Physical And Chemical Properties Analysis
The molecular formula of 4-(Fluorosulfonyl)benzoic acid is C7H5FO4S . It has an average mass of 204.176 Da and a monoisotopic mass of 203.989258 Da .Aplicaciones Científicas De Investigación
Cardiac Ischemia and Reperfusion
4-(Fluorosulfonyl)-2-methylbenzoic acid has been studied in the context of cardiac ischemia and reperfusion. Research has shown that the inhibition of the Na+/H+ exchanger during these processes can be beneficial for preserving cellular integrity and functional performance. Notably, variations in the substitution pattern of the benzoylguanidine, including the use of 4-fluoro-2-methylbenzoic acids, were crucial for the potency of compounds in this context (Baumgarth, Beier, & Gericke, 1997).
Organic Solar Cells
The modification of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) with derivatives including 4-fluorobenzoic acid (a related compound) has shown significant improvement in conductivity. This research is relevant in the development of high-efficiency, ITO-free organic solar cells (Tan, Zhou, Ji, Huang, & Chen, 2016).
Proton Conducting Polymers
4-Fluorobenzoic acid, closely related to this compound, has been used in the preparation of novel proton conducting ionomers. These ionomers, attached to polysulfone, have applications in membrane technologies for fuel cells and other devices requiring high proton conductivity (Lafitte, Puchner, & Jannasch, 2005).
Antibacterial Activity
Compounds with structural similarities to this compound have been studied for their antibacterial activities. Specifically, sulfone derivatives containing 1,3,4-oxadiazole moieties demonstrated effective antibacterial properties against rice bacterial leaf blight (Shi, Li, Wang, Gao, Wu, Song, & Hu, 2015).
SuFEx Chemistry in Drug Discovery
Aryl fluorosulfate, including derivatives of this compound, has been incorporated into proteins for biochemical research and drug discovery. This approach allows the creation of covalent bonds in diverse proteins, expanding the potential for innovative drug development and biological research (Liu et al., 2021).
Mecanismo De Acción
Mode of Action
4-(Fluorosulfonyl)-2-methylbenzoic acid interacts with its targets through a process known as covalent modification. As a sulfonyl fluoride, it possesses desirable electrophilicity that enables capture of context-specific amino acid reactivity . This allows the compound to bind to and modify specific amino acid residues in proteins, altering their function.
Biochemical Pathways
The exact biochemical pathways affected by this compound can vary depending on the specific proteins it targets. It’s known that sulfonyl fluorides can be used as probes to study various areas of research such as covalent enzyme inhibition, target identification and validation, and the mapping of enzyme binding sites, substrates, and protein–protein interactions .
Pharmacokinetics
As a sulfonyl fluoride, it is known to possess a balance of biocompatibility (including aqueous stability) and protein reactivity , which suggests it may have favorable pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific proteins it targets and modifies. For example, it has been shown to cause time-dependent inactivation of certain isozymes .
Safety and Hazards
Direcciones Futuras
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method could potentially be further developed and optimized for various applications in the future .
Propiedades
IUPAC Name |
4-fluorosulfonyl-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO4S/c1-5-4-6(14(9,12)13)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWRRJFDXKCHRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide](/img/structure/B2569740.png)
![{2-[(E)-2-(2,6-dihydroxy-5-nitropyrimidin-4-yl)ethenyl]-6-ethoxyphenoxy}acetic acid](/img/structure/B2569742.png)

![2-(2,4-dichlorophenoxy)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2569749.png)
![6-Benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2569750.png)




![[4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B2569755.png)
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-chlorothiophene-2-carboxylate](/img/structure/B2569758.png)
![(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone](/img/structure/B2569759.png)
![2-({2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-phenoxypyrazine](/img/structure/B2569760.png)
